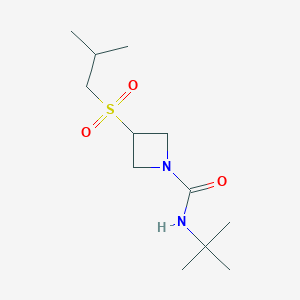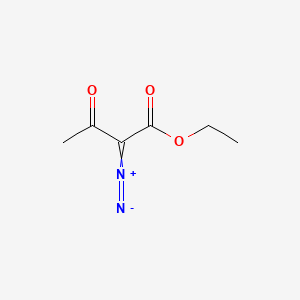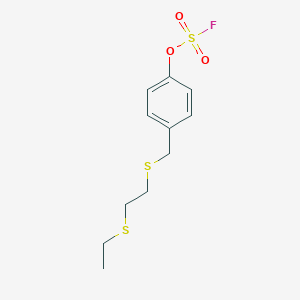
1-(2-Ethylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a fluorosulfonyloxy group and a complex side chain containing sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene typically involves multiple steps:
Formation of the Benzene Derivative: The starting material is often a benzene derivative, which undergoes sulfonylation to introduce the fluorosulfonyloxy group.
Side Chain Introduction: The side chain containing sulfur atoms is introduced through a series of nucleophilic substitution reactions. This may involve the use of ethyl mercaptan and other sulfur-containing reagents under controlled conditions.
Final Assembly: The final step involves coupling the benzene derivative with the side chain, often using a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification Techniques: Such as recrystallization and chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Ethylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The fluorosulfonyloxy group can be reduced under specific conditions to yield different functional groups.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for facilitating substitution reactions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Various Benzene Derivatives: From substitution reactions, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or resistance to degradation.
Wirkmechanismus
The mechanism by which 1-(2-Ethylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Ethylsulfanylethylsulfanylmethyl)-4-chlorosulfonyloxybenzene: Similar structure but with a chlorosulfonyloxy group instead of a fluorosulfonyloxy group.
Uniqueness: 1-(2-Ethylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene is unique due to the combination of its side chain and the fluorosulfonyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Eigenschaften
IUPAC Name |
1-(2-ethylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO3S3/c1-2-16-7-8-17-9-10-3-5-11(6-4-10)15-18(12,13)14/h3-6H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYKAPRYCSIYHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCSCC1=CC=C(C=C1)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

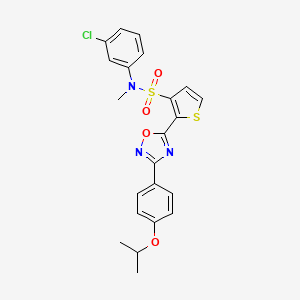
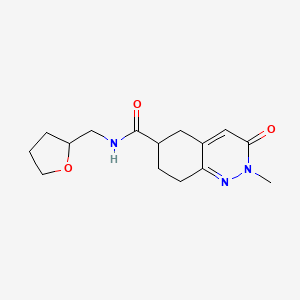
![2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2415492.png)
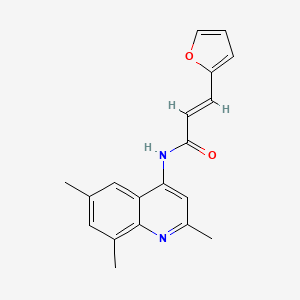
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2415494.png)
![6-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B2415495.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2415499.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2415501.png)
![2-(1-methyl-1H-indol-3-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}acetamide](/img/structure/B2415504.png)
![Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2415505.png)
